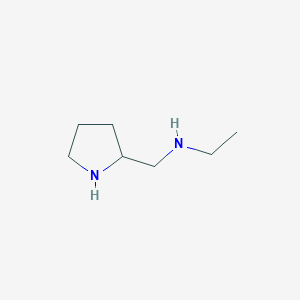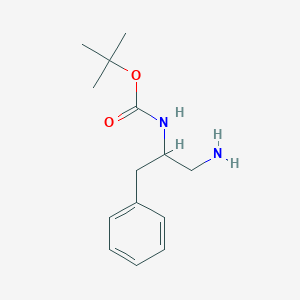
2-(Boc-amino)-3-phenylpropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Boc-amino)-3-phenylpropylamine is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions .
Synthesis Analysis
The formation of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)-3-phenylpropylamine would consist of a phenylpropylamine core with a Boc-protected amino group. The Boc group consists of a carbamate functionality with a tert-butyl group .科学的研究の応用
Photocatalysis Enhancement
One study discusses the properties of (BiO)2CO3 (BOC)-based photocatalysts, highlighting the modification strategies to enhance photocatalytic performance under visible light. Although this study refers to a different BOC, it underscores the importance of structural modification in compounds for improved utility in fields such as environmental remediation and energy conversion (Ni et al., 2016).
Bioactive Compound Development
Research on 2-aminoethyldiphenyl borinate, a boron-containing compound, explores its effects on the human body, including modulation of immune and cardiovascular systems. This study illustrates the potential of structurally similar compounds to 2-(Boc-amino)-3-phenylpropylamine in developing therapeutic tools for a range of diseases (Rosalez et al., 2019).
Agricultural and Biomedical Applications
Amino acids and their derivatives are pivotal in various applications, from enhancing crop resilience to developing new medical treatments. For instance, the application of ninhydrin reactions for analyzing amino acids, peptides, and proteins underscores the importance of amino acid derivatives in scientific research, indicating potential areas where 2-(Boc-amino)-3-phenylpropylamine could be applied (Friedman, 2004).
Electrochemical Sensors Development
The creation of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrates the relevance of compounds like 2-(Boc-amino)-3-phenylpropylamine in analytical chemistry, particularly in food safety and medical diagnostics (Dinu & Apetrei, 2022).
Safety And Hazards
While specific safety and hazard information for 2-(Boc-amino)-3-phenylpropylamine is not available in the retrieved sources, chemicals with Boc-protected amino groups can generally be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
将来の方向性
The use of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is likely to continue in the field of peptide synthesis due to the useful properties of the Boc group . Future research may focus on developing more efficient methods for the Boc protection of amines, as well as exploring new applications for Boc-protected amines in the synthesis of complex organic molecules .
特性
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465158 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-3-phenylpropylamine | |
CAS RN |
1222902-68-2 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

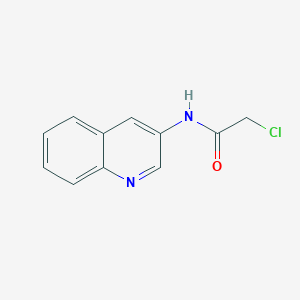
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
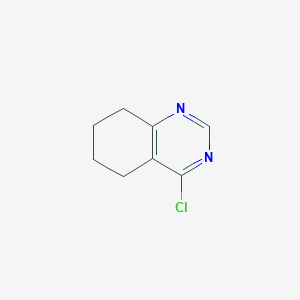
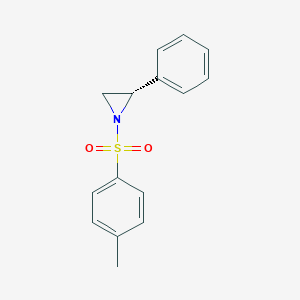
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
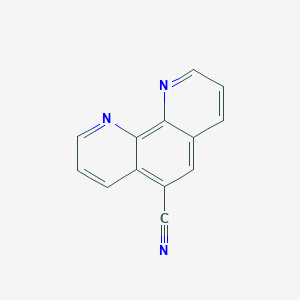
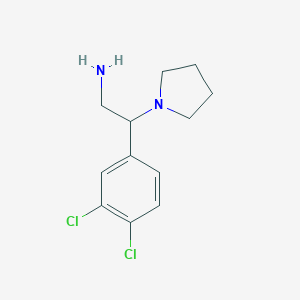
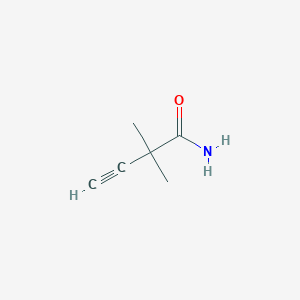
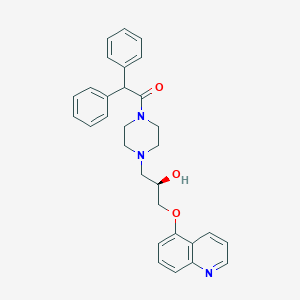
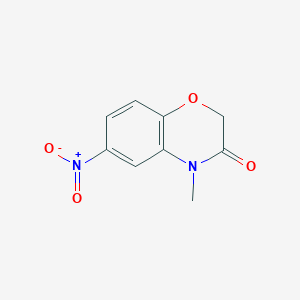
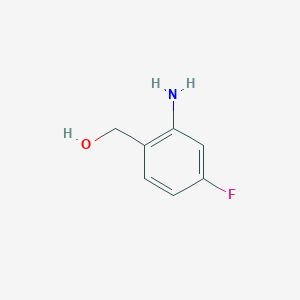
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
